molecular formula C9H10ClNO B1149176 (4-Chlorophenyl)acetone oxime CAS No. 1454-65-5

(4-Chlorophenyl)acetone oxime

Cat. No.: B1149176
CAS No.: 1454-65-5
M. Wt: 183.63
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Chlorophenyl)acetone oxime is an organic compound belonging to the oxime family, characterized by the presence of a hydroxylamine group attached to a carbon-nitrogen double bond. This compound is derived from (4-chlorophenyl)acetone and is known for its applications in various chemical and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Chlorophenyl)acetone oxime can be synthesized through the condensation of (4-chlorophenyl)acetone with hydroxylamine hydrochloride. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: (4-Chlorophenyl)acetone oxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Sodium borohydride, hydrogen gas with palladium or platinum catalysts.

    Hydrolysis: Hydrochloric acid, sulfuric acid, or sodium hydroxide.

    Substitution: Alkyl halides, acyl chlorides, or other electrophiles.

Major Products Formed:

Scientific Research Applications

(4-Chlorophenyl)acetone oxime has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of fine chemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)acetone oxime involves its interaction with specific molecular targets, such as enzymes and receptors. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target and the context of the reaction .

Comparison with Similar Compounds

Uniqueness: (4-Chlorophenyl)acetone oxime is unique due to its specific reactivity and the ability to form stable complexes with various reagents. Its oxime group provides distinct chemical properties, such as the ability to undergo selective reduction and hydrolysis reactions, making it valuable in synthetic chemistry and industrial applications .

Properties

IUPAC Name

(NE)-N-[1-(4-chlorophenyl)propan-2-ylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-7(11-12)6-8-2-4-9(10)5-3-8/h2-5,12H,6H2,1H3/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVQXFWTRCZDQE-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)CC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/CC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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